molecular formula C16H16ClN3O3 B12468052 4-(2-chloro-4-nitrophenoxy)-N,N,N'-trimethylbenzenecarboximidamide

4-(2-chloro-4-nitrophenoxy)-N,N,N'-trimethylbenzenecarboximidamide

Cat. No.: B12468052
M. Wt: 333.77 g/mol
InChI Key: YIJHDFYBRGAPKO-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide is a complex organic compound characterized by the presence of a chloro-nitrophenoxy group attached to a trimethylbenzenecarboximidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of the 2-chloro-4-nitrophenol intermediate. This intermediate is then reacted with appropriate reagents to introduce the trimethylbenzenecarboximidamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(2-chloro-4-aminophenoxy)-N,N,N’-trimethylbenzenecarboximidamide, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of viral replication or modulation of biochemical pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and the development of new therapeutic agents .

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N,N,N'-trimethylbenzenecarboximidamide

InChI

InChI=1S/C16H16ClN3O3/c1-18-16(19(2)3)11-4-7-13(8-5-11)23-15-9-6-12(20(21)22)10-14(15)17/h4-10H,1-3H3

InChI Key

YIJHDFYBRGAPKO-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(C)C

Origin of Product

United States

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